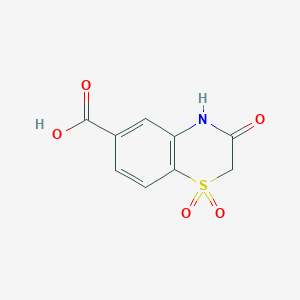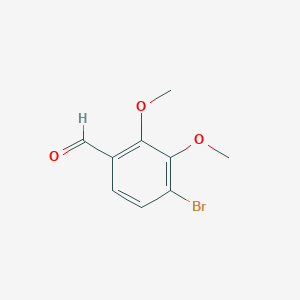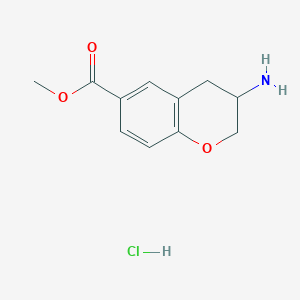![molecular formula C9H7BrO3 B11869702 (6-Bromo-benzo[1,3]dioxol-5-yl)-acetaldehyde](/img/structure/B11869702.png)
(6-Bromo-benzo[1,3]dioxol-5-yl)-acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Bromo-benzo[1,3]dioxol-5-yl)-acetaldehyde is an organic compound that features a brominated benzodioxole ring attached to an acetaldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-benzo[1,3]dioxol-5-yl)-acetaldehyde typically involves the bromination of 1,3-benzodioxole-5-carboxaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the 6-position of the benzodioxole ring .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
(6-Bromo-benzo[1,3]dioxol-5-yl)-acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: (6-Bromo-benzo[1,3]dioxol-5-yl)-acetic acid.
Reduction: (6-Bromo-benzo[1,3]dioxol-5-yl)-ethanol.
Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(6-Bromo-benzo[1,3]dioxol-5-yl)-acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (6-Bromo-benzo[1,3]dioxol-5-yl)-acetaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
(6-Bromo-benzo[1,3]dioxol-5-yl)-acrylic acid: Similar structure but with an acrylic acid group instead of an aldehyde group.
(6-Bromo-benzo[1,3]dioxol-5-yl)-ethanol: Similar structure but with an alcohol group instead of an aldehyde group.
(6-Bromo-benzo[1,3]dioxol-5-yl)-acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness
(6-Bromo-benzo[1,3]dioxol-5-yl)-acetaldehyde is unique due to the presence of both a brominated benzodioxole ring and an aldehyde group. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research.
Propiedades
Fórmula molecular |
C9H7BrO3 |
|---|---|
Peso molecular |
243.05 g/mol |
Nombre IUPAC |
2-(6-bromo-1,3-benzodioxol-5-yl)acetaldehyde |
InChI |
InChI=1S/C9H7BrO3/c10-7-4-9-8(12-5-13-9)3-6(7)1-2-11/h2-4H,1,5H2 |
Clave InChI |
QHPOXXANJHJULZ-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C(=C2)CC=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


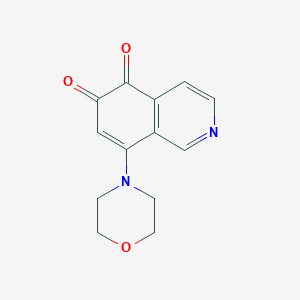
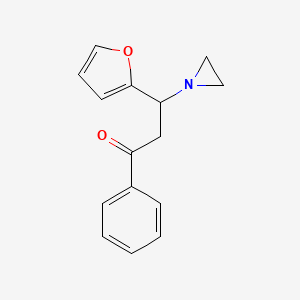
![Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate](/img/structure/B11869626.png)
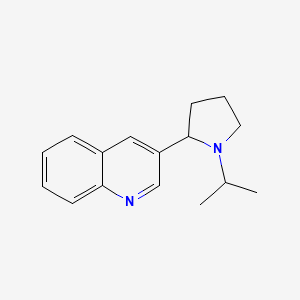
![N-(Imidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B11869641.png)





